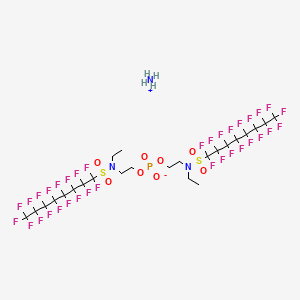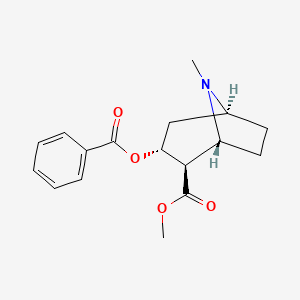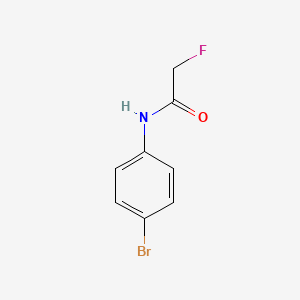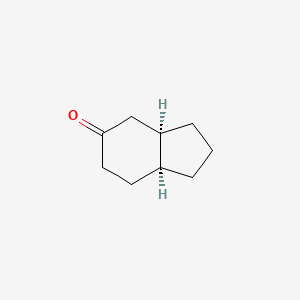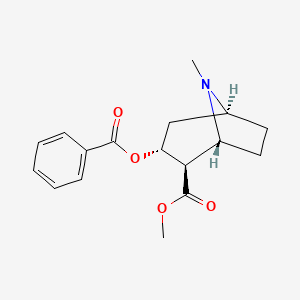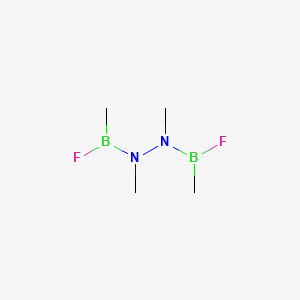
Hydrazine, 1,2-bis(fluoro(methyl)boryl)-1,2-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazine, 1,2-bis(fluoro(methyl)boryl)-1,2-dimethyl- is a unique chemical compound characterized by its hydrazine core substituted with fluoro(methyl)boryl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, 1,2-bis(fluoro(methyl)boryl)-1,2-dimethyl- typically involves the reaction of hydrazine with fluoro(methyl)borane derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM), with reaction temperatures maintained between -78°C to room temperature to ensure optimal yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts, such as palladium or platinum complexes, can enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
Hydrazine, 1,2-bis(fluoro(methyl)boryl)-1,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenated compounds in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding oxides and hydroxides.
Reduction: Formation of hydrazine derivatives with reduced functional groups.
Substitution: Formation of substituted hydrazine derivatives.
Scientific Research Applications
Hydrazine, 1,2-bis(fluoro(methyl)boryl)-1,2-dimethyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Hydrazine, 1,2-bis(fluoro(methyl)boryl)-1,2-dimethyl- involves its interaction with molecular targets through its hydrazine core and fluoro(methyl)boryl groups. These interactions can lead to the formation of stable complexes with biological molecules, influencing various biochemical pathways. The compound’s ability to donate and accept electrons makes it a versatile reagent in redox reactions.
Comparison with Similar Compounds
Similar Compounds
Hydrazine, 1,2-dimethyl-: Lacks the fluoro(methyl)boryl groups, resulting in different reactivity and applications.
Fluoro(methyl)boryl hydrazine: Contains the fluoro(methyl)boryl groups but lacks the dimethyl substitution, affecting its chemical properties.
Uniqueness
Hydrazine, 1,2-bis(fluoro(methyl)boryl)-1,2-dimethyl- is unique due to the presence of both fluoro(methyl)boryl and dimethyl groups, which confer distinct chemical reactivity and potential applications. This combination of functional groups makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
73775-17-4 |
|---|---|
Molecular Formula |
C4H12B2F2N2 |
Molecular Weight |
147.78 g/mol |
IUPAC Name |
1,2-bis[fluoro(methyl)boranyl]-1,2-dimethylhydrazine |
InChI |
InChI=1S/C4H12B2F2N2/c1-5(7)9(3)10(4)6(2)8/h1-4H3 |
InChI Key |
MYDNMUJHQUIMJF-UHFFFAOYSA-N |
Canonical SMILES |
B(C)(N(C)N(B(C)F)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



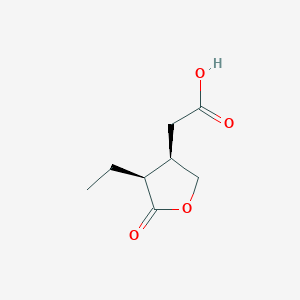
![N(iPr)2P(OCH2CH2CN)(-3)[levulinoyl(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl](/img/structure/B13417749.png)
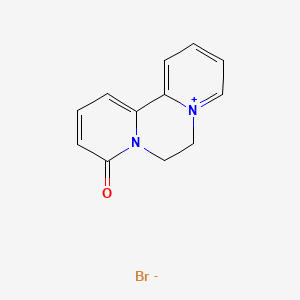
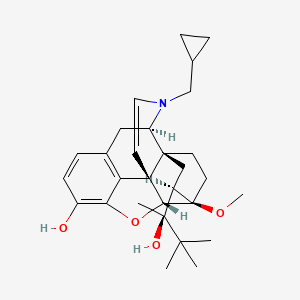
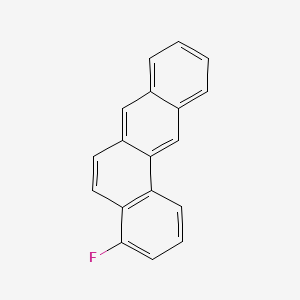
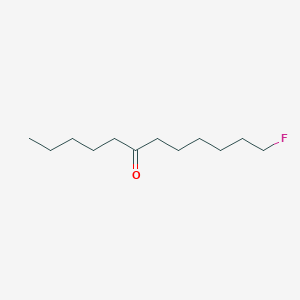
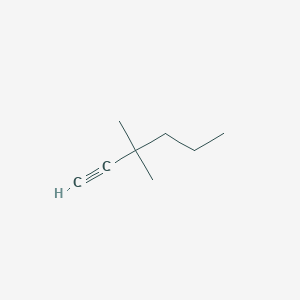
![Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS']-](/img/structure/B13417799.png)
